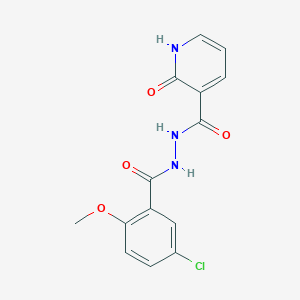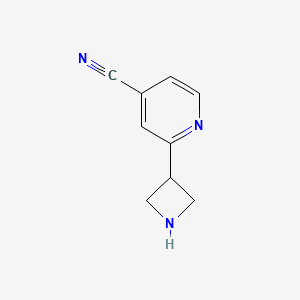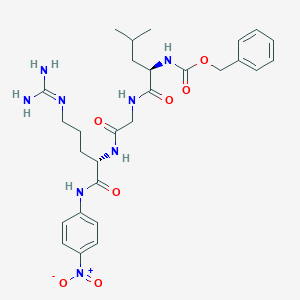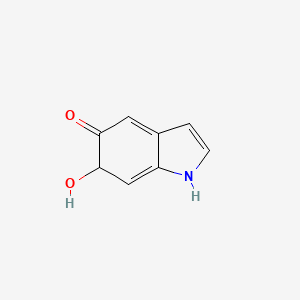
2-Amino-7-bromo-4,6-dichloro-8-fluoroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7-bromo-4,6-dichloro-8-fluoroquinoline-3-carbonitrile is a complex organic compound belonging to the quinoline family. This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and a cyano group attached to the quinoline ring. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-bromo-4,6-dichloro-8-fluoroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by halogenation and nitrile formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-7-bromo-4,6-dichloro-8-fluoroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization and Coupling Reactions: The quinoline ring can undergo cyclization and coupling reactions, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate (KMnO4) for oxidation.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens .
Aplicaciones Científicas De Investigación
2-Amino-7-bromo-4,6-dichloro-8-fluoroquinoline-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and liquid crystals.
Mecanismo De Acción
The mechanism of action of 2-Amino-7-bromo-4,6-dichloro-8-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or interfere with cellular processes by binding to DNA or proteins. The presence of halogen atoms enhances its ability to penetrate biological membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-2,4-dichloro-6-fluoroquinoline-3-carbonitrile
- 2,4-Dichloro-6-fluoroquinoline
Uniqueness
Compared to similar compounds, 2-Amino-7-bromo-4,6-dichloro-8-fluoroquinoline-3-carbonitrile is unique due to the presence of an amino group at the 2-position, which can significantly influence its reactivity and biological activity. The combination of multiple halogens and a cyano group further distinguishes it from other quinoline derivatives .
Propiedades
Fórmula molecular |
C10H3BrCl2FN3 |
|---|---|
Peso molecular |
334.96 g/mol |
Nombre IUPAC |
2-amino-7-bromo-4,6-dichloro-8-fluoroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H3BrCl2FN3/c11-6-5(12)1-3-7(13)4(2-15)10(16)17-9(3)8(6)14/h1H,(H2,16,17) |
Clave InChI |
ALWBSHZVBCWHSI-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C(=C1Cl)Br)F)N=C(C(=C2Cl)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B12945986.png)
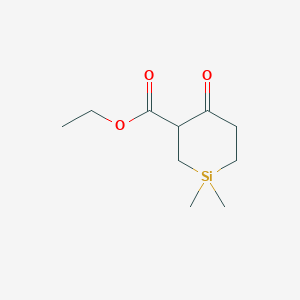
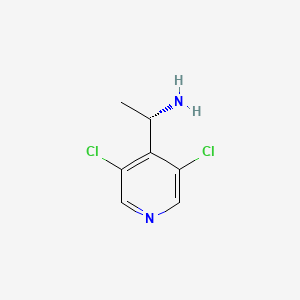
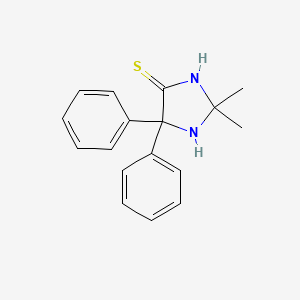
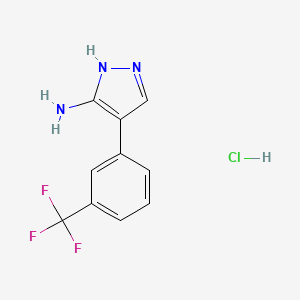


![trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)

